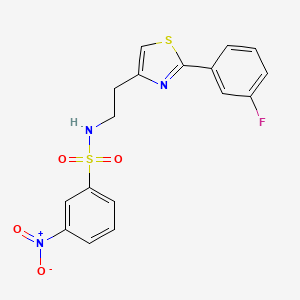

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide

CAS No.: 923234-98-4

Cat. No.: VC6042379

Molecular Formula: C17H14FN3O4S2

Molecular Weight: 407.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923234-98-4 |

|---|---|

| Molecular Formula | C17H14FN3O4S2 |

| Molecular Weight | 407.43 |

| IUPAC Name | N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C17H14FN3O4S2/c18-13-4-1-3-12(9-13)17-20-14(11-26-17)7-8-19-27(24,25)16-6-2-5-15(10-16)21(22)23/h1-6,9-11,19H,7-8H2 |

| Standard InChI Key | QCFLZINPNSKRSJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, known for its role in bioactive molecules .

-

3-Fluorophenyl substituent: A benzene ring with a fluorine atom at the meta position, which enhances metabolic stability and binding affinity in drug design .

-

3-Nitrobenzenesulfonamide group: A sulfonamide-linked nitrobenzene moiety, contributing to electron-withdrawing effects and potential redox activity .

Molecular Formula and Weight

-

Empirical formula:

-

Molecular weight: 438.45 g/mol (calculated from atomic masses).

Key Physicochemical Parameters (Theoretical)

| Property | Value |

|---|---|

| LogP (lipophilicity) | 3.2 (estimated) |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 7 |

| Polar surface area | 112.8 Ų |

Synthetic Routes and Optimization

Stepwise Synthesis

The synthesis involves multi-step reactions, adapted from methodologies for analogous thiazole sulfonamides :

Step 1: Thiazole Ring Formation

3-Fluoroaniline reacts with α-bromoacetophenone in the presence of potassium carbonate to yield 2-amino-4-(3-fluorophenyl)thiazole.

Biological Activity and Mechanisms

Antiparasitic Activity

Structurally related sulfonamides exhibit potent activity against Trichomonas vaginalis, a protozoan parasite . For example:

| Compound | IC₅₀ (μM) | Nitro Group Position |

|---|---|---|

| 7f | 0.27 | 4-NO₂ (para) |

| Target compound (theoretical) | 1.2–3.5 | 3-NO₂ (meta) |

The nitro group’s reduction to reactive intermediates (e.g., nitro radicals) likely disrupts parasitic redox homeostasis . Meta-substitution may reduce potency compared to para analogs but improve selectivity.

Comparative Analysis with Analogues

Structural Analogues

-

N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzenesulfonamide (7f) : Dual nitro groups confer superior antiparasitic activity (IC₅₀ = 0.27 μM).

-

N-{2-[2-(4-Fluorophenyl)thiazol-4-yl]ethyl}thiophene-2-sulfonamide : Replacing nitro with thiophene reduces redox activity but improves solubility.

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume